4-Chloro-2-methyl-5-thiazolecarboxylic acid
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Overview
Description
4-Chloro-2-methyl-5-thiazolecarboxylic acid is a heterocyclic organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-5-thiazolecarboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative upon further treatment.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-5-thiazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Chloro-2-methyl-5-thiazolecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-thiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interfere with cellular processes by forming stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
- 2-Aminothiazole-4-carboxylic acid
- 4-Methylthiazole-5-carboxylic acid
- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Comparison: 4-Chloro-2-methyl-5-thiazolecarboxylic acid is unique due to the presence of a chlorine atom at the C-4 position, which enhances its reactivity and potential biological activities compared to other similar compounds. The methyl group at the C-2 position also contributes to its distinct chemical properties and reactivity patterns .
Properties
CAS No. |
933687-06-0 |
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Molecular Formula |
C5H4ClNO2S |
Molecular Weight |
177.61 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4ClNO2S/c1-2-7-4(6)3(10-2)5(8)9/h1H3,(H,8,9) |
InChI Key |
DPJZGYPTUPSVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)Cl |
Origin of Product |
United States |
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